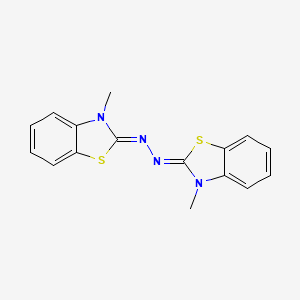

3-Methyl-2-benzothiazolinone azine

Description

Historical Development and Significance in Analytical Chemistry

The parent compound, 3-methyl-2-benzothiazolinone hydrazone (MBTH), was first synthesized in 1910 by Besthorn. oreilly.com However, its introduction into the realm of analytical chemistry occurred much later, in 1961, by Saltlicki et al. oreilly.com The significance of MBTH and its derivatives, including the azine, lies in their ability to form intensely colored products through oxidative coupling reactions. oreilly.comcsic.es This property has made them valuable reagents in spectrophotometric analysis.

The azine itself is formed from MBTH and plays a crucial role in various analytical methods. For instance, it is a key component in a colorimetric reaction for determining hydrogen peroxide, which has been adapted for the enzymatic determination of glucose and choline. nih.gov In this method, horseradish peroxidase facilitates the oxidative coupling of MBTH with its formaldehyde (B43269) azine, resulting in the formation of a blue tetraazapentamethine dye. nih.gov The high molar absorptivity of the resulting chromophore contributes to the sensitivity of these assays. nih.govnih.gov

Furthermore, the reaction of MBTH to form azines has been utilized in the high-performance liquid chromatography (HPLC) determination of dicarbonyl compounds like glyoxal (B1671930). researchgate.net In this application, glyoxal is derivatized with MBTH to form a diazine, a type of azine, which can be detected and quantified. researchgate.net The resulting yellow dye has a maximum molar absorptivity at 401 nm, allowing for sensitive detection. researchgate.net

The versatility of MBTH as a chromogenic reagent extends to the determination of a wide range of substances, including aliphatic aldehydes, reducing sugars, and certain pharmaceuticals. acs.orgresearchgate.nettsijournals.com The underlying principle in many of these methods is the formation of a colored azine derivative.

Overview of Formation Pathways in Research Methodologies

The formation of 3-methyl-2-benzothiazolinone azine and related compounds is typically achieved through the reaction of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with an aldehyde or ketone. researchgate.netscribd.comsathyabama.ac.in This condensation reaction is a common method for synthesizing azines in general. sathyabama.ac.inrsc.org

In the context of analytical methodologies, the formation of the azine is often the result of a multi-step process. For example, in the determination of aldehydes, MBTH reacts with the target aldehyde to form a derivative. acs.org This initial product can then undergo further reaction, often an oxidative coupling with another molecule of MBTH, to produce the final colored azine. researchgate.net

The specific conditions for the formation of the azine can vary depending on the analytical application. Factors such as pH, temperature, and the presence of an oxidizing agent can influence the reaction. nih.govresearchgate.nettsijournals.com For instance, in the HPLC determination of glyoxal, the derivatization reaction with MBTH is carried out at 70°C for 110 minutes. researchgate.net In the enzymatic determination of hydrogen peroxide, the oxidative coupling reaction is performed at a pH of 3.5. nih.gov

The synthesis of the precursor, MBTH, can be achieved through a multi-step process starting from N-methylaniline. google.com This involves reacting N-methylaniline with hydrochloric acid and thiocyanate (B1210189) to produce N-methyl-N-phenylthiourea, which is then reacted with bromine to form 3-methyl-2-iminobenzothiazole hydrobromide. Finally, this intermediate reacts with hydrazine (B178648) hydrate (B1144303) to yield MBTH. google.com

The formation of unsymmetrical azines containing the benzothiazole (B30560) moiety has also been explored. scribd.com These can be synthesized in a one-pot method involving the reaction of a substituted aldehyde, a 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, and hydrazine hydrate. scribd.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14N4S2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(Z)-3-methyl-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine |

InChI |

InChI=1S/C16H14N4S2/c1-19-11-7-3-5-9-13(11)21-15(19)17-18-16-20(2)12-8-4-6-10-14(12)22-16/h3-10H,1-2H3/b17-15-,18-16- |

InChI Key |

GLIVKHPLZZSGFF-IQRFGFHNSA-N |

Isomeric SMILES |

CN1/C(=N/N=C/2\SC3=CC=CC=C3N2C)/SC4=CC=CC=C14 |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)C |

Synonyms |

(1Z,2Z)-1,2-bis(3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)hydrazine 1,2-bis(MDHBT)H cpd |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Approaches

Condensation Reactions for Azine Formation

The cornerstone of forming 3-Methyl-2-benzothiazolinone azine is the condensation reaction between MBTH and carbonyl compounds. This reaction is widely utilized, particularly in analytical chemistry for the detection of aldehydes. acs.org

The reaction of MBTH with aliphatic aldehydes is a well-documented process, forming the basis of a sensitive analytical test. acs.orgdtic.mil The mechanism involves a multi-step sequence. Initially, the aldehyde reacts with MBTH in a condensation reaction to form the corresponding azine. dtic.milresearchgate.net In the presence of an oxidizing agent, excess MBTH is converted into a reactive electrophilic cation. dtic.milresearchgate.net This cation then couples with the previously formed azine to produce a highly colored tetraazapentamethine dye. nih.gov This final colored product is stable and allows for spectrophotometric quantification. For instance, the reaction with formaldehyde (B43269) produces a blue chromophore that can be measured to determine trace amounts of the aldehyde. dtic.milnih.gov

The reactivity of MBTH extends beyond simple aldehydes to include ketones and other carbonyl-containing compounds. Research has demonstrated successful condensation with various substituted acetophenones, such as 3-nitroacetophenone and 4-bromoacetophenone, to yield the corresponding azine derivatives. nih.gov The reaction proceeds by refluxing the hydrazone and the ketone in ethanol, often with a few drops of glacial acetic acid as a catalyst. nih.gov

Furthermore, MBTH has been condensed with active methylene (B1212753) compounds like ethyl acetoacetate (B1235776) and malononitrile. scielo.brresearchgate.net These reactions can yield a mixture of products depending on the stoichiometry and reaction conditions. For example, condensation with ethyl acetoacetate can produce both mono- and diketone derivatives. scielo.br Similarly, reaction with glyoxal (B1671930), a dicarbonyl compound, forms a diazine derivative that can be quantified using HPLC. researchgate.net

| Reactant | Product Type | Reference |

| Aliphatic Aldehydes (e.g., Formaldehyde) | Symmetrical Azine (intermediate), leading to a colored dye | dtic.mil, researchgate.net |

| Substituted Acetophenones (e.g., 3-nitroacetophenone) | Asymmetrical Azine | nih.gov |

| Ethyl Acetoacetate | Monoketone and β-diketone derivatives | scielo.br |

| Malononitrile | Cyanomethylylidene and cyanomethyl hydrazone derivatives | scielo.br, researchgate.net |

| Glyoxal | Diazine | researchgate.net |

The efficiency of azine formation is highly dependent on specific reaction parameters, including pH, temperature, and reagent concentrations.

pH/Catalyst: The condensation is often catalyzed by acid or base. For the reaction with aldehydes to form Schiff bases, a few drops of piperidine (B6355638) (a base) are used in refluxing ethanol. scielo.br In contrast, reactions with substituted acetophenones utilize glacial acetic acid (an acid) as a catalyst. nih.gov In analytical applications involving enzymatic oxidation, the reaction medium is buffered, for example, to pH 3.5 for peroxidase-mediated coupling or pH 6.5 for other enzymatic assays. nih.govcsic.es

Temperature: Reaction temperatures typically involve heating to ensure completion. Syntheses are often carried out at the reflux temperature of the solvent, such as ethanol. nih.govscielo.br Specific temperatures are also crucial for optimizing derivatization for analytical purposes; for instance, the reaction with glyoxal was optimized at 70°C. researchgate.net The synthesis of the MBTH precursor itself from 3-methyl-2-iminobenzothiazole and hydrazine (B178648) hydrate (B1144303) is performed at temperatures between 72-78°C. google.com

Reagent Concentration and Time: The molar ratio of reactants and the reaction duration are critical. For the derivatization of glyoxal, a significant excess of MBTH (MBTH to carbonyl molar ratio of 12) was found to be optimal, with a reaction time of 110 minutes. researchgate.net Synthetic preparations are often refluxed for several hours, ranging from 4 to 8 hours, to ensure a high yield of the product. nih.govscielo.br

| Parameter | Condition | Context | Reference |

| Catalyst | Piperidine | Schiff base synthesis from aldehydes | scielo.br |

| Glacial Acetic Acid | Azine synthesis from acetophenones | nih.gov | |

| pH | 3.5 | Peroxidase-mediated oxidative coupling | nih.gov |

| Temperature | 70°C | Derivatization of glyoxal | researchgate.net |

| 72-78°C | Synthesis of MBTH precursor | google.com | |

| Refluxing Ethanol | General synthesis of azine derivatives | scielo.br, nih.gov | |

| Molar Ratio | 12:1 (MBTH:Carbonyl) | Derivatization of glyoxal | researchgate.net |

| Time | 4-8 hours | Synthesis of Schiff bases/azines | scielo.br, nih.gov |

| 110 minutes | Derivatization of glyoxal | researchgate.net |

Targeted Synthesis of Asymmetric Azines

Asymmetric azines, where the two imine units of the C=N-N=C core originate from different carbonyl compounds, are of significant interest. researchgate.net Their synthesis requires controlled, stepwise approaches to prevent the formation of mixed symmetrical and asymmetrical products.

A common strategy involves the reaction of a pre-formed hydrazone with a different aldehyde or ketone. researchgate.net For example, ferrocenecarboxaldehyde can be reacted with benzophenone (B1666685) hydrazone to furnish an asymmetrical azine. researchgate.net This approach ensures that each side of the azine bridge is selectively constructed. General methods described for other azine systems, such as the reaction of a ketone-derived N-tosylhydrazone with an aldehyde, could also be applied to the MBTH system. rsc.org

A wide array of functional groups can be incorporated into the final azine structure, primarily by selecting appropriately substituted carbonyl reactants. Research has shown the successful condensation of MBTH with aldehydes and ketones bearing various substituents. nih.govscielo.br

These include:

Electron-withdrawing groups: 4-nitrobenzaldehyde (B150856) and 3-nitroacetophenone introduce a nitro group. nih.govscielo.br

Halogens: 4-chlorobenzaldehyde, 4-bromoacetophenone, and 2,4-dichloroacetophenone have been used to incorporate chloro and bromo substituents. nih.govscielo.br

Electron-donating groups: 4-methoxyacetophenone introduces an ether linkage. nih.gov

Heterocyclic moieties: 2-thienyl aldehydes can be used to append a thiophene (B33073) ring. researchgate.net

Bulky/Complex groups: Functional groups like a piperidinyl moiety can also be attached via the aldehyde reactant. scielo.br

This strategy of varying the carbonyl component is a straightforward and effective method for creating a library of functionally diverse this compound derivatives for further study.

Preparation of Labeled Azine Isotopologs for Research Applications

Isotopically labeled compounds are invaluable tools in mechanistic studies, pharmacology, and metabolomics. nih.gov The preparation of labeled this compound isotopologs, particularly with ¹⁵N, would enable detailed tracking and analysis in various research applications.

While specific literature on labeling this compound is scarce, general methods for the synthesis of ¹⁵N-labeled azines are applicable. A practical approach involves an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) type mechanism. nih.gov This strategy would involve activating the benzothiazole (B30560) ring system, followed by nucleophilic attack by a ¹⁵N-labeled reagent, such as ¹⁵N-labeled ammonia (B1221849) or a derivative like ¹⁵N-2,4,6-trimethoxybenzylamine, which can be prepared from inexpensive ¹⁵NH₄Cl. nih.gov This would replace the original nitrogen atom in the heterocyclic core with its ¹⁵N isotope. The resulting ¹⁵N-labeled MBTH could then be used in the condensation reactions described above to generate the target ¹⁵N-labeled azine. Such labeled molecules are crucial for quantitative mass spectrometry-based assays and for elucidating reaction mechanisms. nih.gov

Elucidation of Reaction Mechanisms Involving 3 Methyl 2 Benzothiazolinone Azine

Detailed Oxidative Coupling Mechanisms

Oxidative coupling is the cornerstone of 3-Methyl-2-benzothiazolinone azine's utility in chromogenic assays. This process involves the joining of two or more molecules under the action of an oxidizing agent, resulting in a conjugated system that absorbs light in the visible spectrum.

A significant reaction is the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone (MBTH) with its corresponding formaldehyde (B43269) azine, which is a derivative of this compound. sigmaaldrich.comnih.govcapes.gov.br This reaction yields a highly colored tetra-azapentamethine dye. sigmaaldrich.comnih.govcapes.gov.br The process is initiated by the reaction of an aldehyde with MBTH to form the azine. researchgate.net Subsequently, the oxidative coupling event links the MBTH molecule with the pre-formed azine. sigmaaldrich.comnih.govcapes.gov.br

The resulting chromophore is a blue, water-soluble dye characterized by a long conjugated system responsible for its color. sigmaaldrich.comnih.govcapes.gov.br This specific reaction has been adapted for the enzymatic determination of substances that produce hydrogen peroxide, such as glucose and choline. sigmaaldrich.comnih.govcapes.gov.br The intensity of the blue color produced is directly proportional to the amount of analyte, forming the basis of a quantitative assay.

Table 1: Characteristics of Tetra-azapentamethine Dye from MBTH/MBTH-Formaldehyde Azine Coupling

| Property | Value |

|---|---|

| Chromophore Class | Tetra-azapentamethine |

| Color | Blue |

| Extinction Coefficient (pH 3.5, Acetone (B3395972) Quench) | 69 ± 2 mM⁻¹ cm⁻¹ sigmaaldrich.comnih.govcapes.gov.br |

| Extinction Coefficient (pH 3.5, HCl Quench) | 55 ± 2 mM⁻¹ cm⁻¹ sigmaaldrich.comnih.govcapes.gov.br |

The development of the final chromogen is critically dependent on the presence of an oxidizing agent. These agents facilitate the coupling reaction by oxidizing the MBTH to a reactive intermediate species. researchgate.netresearchgate.netnih.gov

Hydrogen Peroxide (H₂O₂): In enzymatic systems, hydrogen peroxide, often in the presence of a catalyst like horseradish peroxidase, serves as the oxidant. sigmaaldrich.comnih.govcapes.gov.br The peroxidase enzyme enhances the oxidizing power of H₂O₂, enabling the coupling of MBTH with its azine. sigmaaldrich.comnih.govcapes.gov.br This system is widely used in biochemical assays. sigmaaldrich.comnih.govcapes.gov.br Peroxidases can also utilize H₂O₂ to oxidize their iron center, creating a highly reactive intermediate that drives the subsequent reactions. nih.gov

Ferric Chloride (FeCl₃) and other Metal Ions: Ferric ions (Fe³⁺) are effective catalysts for the oxidative coupling of MBTH with various compounds, such as N,N-dimethylaniline, to form an indamine dye. nih.gov In this context, Fe³⁺ acts as the oxidizing agent that initiates the reaction. nih.gov Other metallic oxidants, such as ceric ammonium (B1175870) sulfate (B86663) (containing Ce⁴⁺), have also been successfully used to oxidize MBTH for coupling with drug molecules. researchgate.net

Sodium Periodate (NaIO₄): This oxidant has been employed in the oxidative coupling reaction of MBTH with the drug tenoxicam, resulting in a green-colored product. researchgate.net

The choice of oxidizing agent can influence the reaction rate, sensitivity, and the specific wavelength of maximum absorbance (λmax) of the final colored product. researchgate.netnih.gov

Intermediate Species and Reaction Pathways

The multi-step mechanism of oxidative coupling involves the formation of transient, highly reactive intermediates that are crucial for the progression of the reaction.

The generally accepted mechanism for these coupling reactions begins with the oxidation of the primary coupling agent, such as MBTH. researchgate.net The initial step involves the loss of electrons from the MBTH molecule, facilitated by the oxidizing agent, to form a reactive electrophilic cation. researchgate.net This cationic intermediate is the key species that subsequently attacks the second component of the coupling reaction (e.g., the MBTH azine or another aromatic compound), leading to the formation of the final dye molecule. researchgate.net The formation of this reactive cation is the rate-limiting step in many of these analytical methods. researchgate.net

In certain industrial processes, such as the production of hydrazine (B178648), azines (ketazines) are formed as key intermediates. wikipedia.org These are typically synthesized from a ketone (like acetone or methyl ethyl ketone), ammonia (B1221849), and an oxidizing agent such as hydrogen peroxide. wikipedia.org The ketazine can then be hydrolyzed to produce hydrazine and regenerate the original ketone. wikipedia.org While this process is distinct from the chromogenic reactions of MBTH, it highlights a fundamental reactivity pattern of azines. The hydrolysis of an azine to yield a ketone is a known reaction pathway, suggesting that in complex systems or under specific conditions (e.g., acid catalysis), this compound could potentially hydrolyze, yielding its corresponding ketone and hydrazine. wikipedia.org

Kinetic Characterization of Azine Formation and Coupling Reactions

The study of the reaction rates, or kinetics, provides insight into the mechanism and allows for the optimization of analytical methods. nih.gov Kinetic studies on oxidative coupling reactions involving MBTH have been performed, often using an initial rate method. nih.gov

In this approach, the initial rate of color formation is measured and found to be proportional to the concentration of the catalyst or analyte being determined. nih.gov For instance, in the iron-catalyzed oxidative coupling of MBTH, calibration graphs derived from the initial reaction rate are linear over a specific concentration range of iron. nih.gov Such kinetic analyses are crucial for developing quantitative methods. nih.govnih.gov

Factors influencing the reaction kinetics include pH, temperature, and the concentrations of the reactants and the oxidizing agent. rsc.org The rates of these coupling reactions are typically fast, often occurring within seconds or minutes, which allows for rapid determinations. nih.gov Techniques like stopped-flow analysis are employed to study such rapid biological and chemical interactions by measuring changes in properties like fluorescence or absorbance immediately after mixing the reactants. nih.gov

Table 2: Factors Influencing Reaction Kinetics

| Factor | Influence on Reaction |

|---|---|

| pH | Affects the ionization state of reactants and catalyst activity. rsc.org |

| Temperature | Generally increases reaction rate, but can affect stability. rsc.org |

| Reactant Concentration | Directly influences the rate of the reaction. nih.govnih.gov |

| Oxidizing Agent | Type and concentration are critical for initiating and sustaining the reaction. researchgate.netnih.gov |

| Catalyst | Presence of catalysts like enzymes or metal ions significantly accelerates the reaction. sigmaaldrich.comnih.gov |

Advanced Spectroscopic and Structural Investigations

Conformational Isomerism in Azine Derivatives

Azine derivatives, characterized by the >C=N-N=C< functional group, can exhibit conformational isomerism, primarily as syn and anti isomers, arising from the restricted rotation around the N-N single bond. The spatial arrangement of the substituents attached to the imine carbons dictates the isomeric form, which in turn influences the molecule's electronic and photophysical properties.

The equilibrium between syn and anti isomers in azine derivatives is governed by a delicate balance of several factors, including steric hindrance, electronic effects, solvent polarity, and temperature. The anti isomer is often thermodynamically more stable due to reduced steric repulsion between the bulky benzothiazole (B30560) moieties.

In a study of a quinazolinone-based Schiff's base, a compound with a similar –N–N= linkage, it was demonstrated through DFT calculations that the anti-conformer is lower in energy than the syn-conformer. This energetic preference for the anti form is a common feature in such systems. The transformation from the more stable anti-isomer to the higher-energy syn-isomer can be induced by external stimuli, such as UV light. This photochemical isomerization process populates the syn state, which then thermally relaxes back to the more stable anti form. The rate of this relaxation can vary significantly depending on the specific molecular structure and the surrounding medium.

Factors that can influence the syn-anti equilibrium include:

Steric Hindrance: Larger substituents on the azine backbone generally favor the anti conformation to minimize steric strain.

Solvent Polarity: The polarity of the solvent can influence the relative stability of the isomers by differentially solvating the ground and transition states.

Temperature: Higher temperatures can provide the necessary energy to overcome the rotational barrier between the isomers, shifting the equilibrium.

Photochemical Excitation: As observed in related heterocyclic imines, UV irradiation can drive the equilibrium towards the less stable syn isomer.

Distinguishing between syn and anti isomers requires sophisticated spectroscopic techniques that are sensitive to the subtle differences in their molecular structure and electronic environment. While techniques like NMR and UV-Vis spectroscopy are commonly employed, Electron Spin Resonance (ESR) spectroscopy can be a powerful tool, particularly when dealing with radical species or when one of the isomeric forms can be induced to have an unpaired electron.

ESR spectroscopy detects transitions between electron spin states in the presence of a magnetic field. uni-frankfurt.dewikipedia.org For azine derivatives, if a paramagnetic center can be introduced or generated (for instance, through photo-induced electron transfer), the hyperfine coupling constants in the ESR spectrum would be highly sensitive to the geometry of the molecule. The proximity of the unpaired electron to different nuclei in the syn and anti conformations would result in distinct splitting patterns, allowing for their differentiation.

In a study on a quinazolinone-based Schiff's base, EPR (a technique closely related to ESR) was used in conjunction with NMR to monitor the photochemically-induced isomerization from the anti to the syn form. While this study did not focus on the detailed differentiation of the isomers by ESR, it highlights the utility of magnetic resonance techniques in studying these dynamic processes.

X-ray Crystallographic Analysis of Azine Derivatives

For instance, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one reveals that the benzothiazole and pyrazole ring systems are nearly coplanar. nih.gov This planarity is a common feature in many benzothiazole derivatives and is crucial for π-conjugation, which in turn governs their electronic and optical properties. In another study on 1,4-benzothiazin-2(1H)one and its 3-methyl derivative, the molecular features were found to be largely similar, with the presence of intermolecular interactions influencing the crystal packing. researchgate.net

Spectroscopic Properties of Azine Derivatives in Various Solvents

The spectroscopic properties of azine derivatives are highly sensitive to their environment, particularly the polarity of the solvent. This solvatochromism arises from changes in the electronic distribution within the molecule in its ground and excited states upon interaction with solvent molecules.

The UV-Vis absorption spectrum of 3-Methyl-2-benzothiazolinone azine and its derivatives is characterized by strong absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands can be significantly affected by the solvent.

In a study on new 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene (B33073) dyes, the absorption maximum (λmax) showed a noticeable shift in different solvents. biointerfaceresearch.com For example, the λmax changed from a range of 486-502 nm in methanol to 626-654 nm in DMF, demonstrating a significant bathochromic (red) shift with increasing solvent polarity. biointerfaceresearch.com This is indicative of a larger dipole moment in the excited state compared to the ground state.

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. High molar absorptivity values are characteristic of compounds with extensive conjugated π-systems. For phenothiazine-based organic dyes, which share some structural similarities with benzothiazole systems, molar extinction coefficients have been reported to be as high as 62.3 × 103 M-1cm-1. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for a Related Thiophene Dye Series in Different Solvents biointerfaceresearch.com

| Solvent | λmax (nm) |

| Methanol | 486 - 502 |

| Chloroform | 502 - 512 |

| DMF | 626 - 654 |

Note: This data is for a series of thiophene dyes and is presented to illustrate the principle of solvatochromism in related heterocyclic systems.

Aggregation Phenomena of Related Dyes and Their Spectroscopic Implications

In solution, particularly at higher concentrations, dye molecules such as benzothiazole derivatives can self-associate to form aggregates. This aggregation is driven by non-covalent interactions like van der Waals forces and π-π stacking. The formation of aggregates can have a profound impact on the spectroscopic properties of the dye.

The nature of the aggregation can lead to two distinct types of spectral shifts, as described by exciton theory:

H-aggregates (hypsochromic): These are typically formed by a parallel, face-to-face stacking of the dye molecules. This arrangement leads to a blue-shift in the absorption spectrum compared to the monomer. H-aggregates often exhibit low fluorescence quantum yields.

J-aggregates (bathochromic): These are characterized by a head-to-tail arrangement of the dye molecules. This results in a sharp, intense, and red-shifted absorption band, known as the J-band. wikipedia.orgmpg.de J-aggregates are often highly fluorescent. pradeepresearch.org

The aggregation behavior of a dye is influenced by factors such as concentration, temperature, solvent composition, and the presence of salts. For example, in a study of methoxyquinolone–benzothiazole hybrids, aggregation-induced emission was observed in THF-water mixtures with high water fractions. mdpi.com The formation of aggregates led to an enhancement in fluorescence emission.

The study of dye aggregation is crucial as it can significantly alter the intended photophysical properties of a system. Understanding and controlling aggregation is therefore a key aspect in the application of these dyes in various fields.

Computational Chemistry and Theoretical Studies

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic architecture of benzothiazole (B30560) derivatives. These calculations provide crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are central to understanding a molecule's reactivity.

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its capacity to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability. sciencepub.net A smaller energy gap generally implies higher reactivity. sciencepub.netacs.org

Studies on related benzothiazole derivatives provide insight into the electronic properties that 3-Methyl-2-benzothiazolinone azine would possess. For instance, calculations on 2-mercapto-benzothiazole (a tautomer of MBTH) have shown that the presence of heteroatoms like sulfur contributes significantly to its high inhibition efficiency on metal surfaces by providing lone pair electrons for bonding. sciencepub.net The HOMO is often localized on the benzothiazole ring and its substituents, indicating these are the primary sites for electrophilic attack.

A DFT study on a chemosensor derived from MBTH, known as BTV, utilized the B3LYP functional to optimize its geometry and analyze its electronic transitions. ias.ac.in Such studies confirm that the benzothiazole core is a planar system, and its electronic properties are finely tuned by the nature of its substituents. ias.ac.in The formation of the azine bridge in this compound from two MBTH units would create a larger, conjugated system, which is expected to lower the HOMO-LUMO gap compared to the hydrazone precursor, thereby influencing its color and reactivity.

Interactive Data Table: Quantum Chemical Properties of Benzothiazole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Benzothiazole (BTH) | AM1 | -8.980 | -0.502 | 8.478 | 1.54 |

| 2-Methyl-benzothiazole (MeBTH) | AM1 | -8.802 | -0.421 | 8.381 | 1.76 |

| 2-Amino-benzothiazole (ABTH) | AM1 | -8.723 | -0.322 | 8.401 | 1.95 |

| 2-Mercapto-benzothiazole (MBTH) | AM1 | -8.694 | -0.707 | 7.987 | 0.92 |

Data sourced from a computational study on corrosion inhibitors. sciencepub.net

Molecular Docking Studies of Azine Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to screen for potential biological targets and to understand ligand-protein interactions at a molecular level.

While specific docking studies on this compound are not prominent in the literature, numerous studies on benzothiazole derivatives reveal their potential to interact with a wide array of biological targets. These studies provide a strong foundation for predicting the potential bioactivity of the azine derivative. The benzothiazole scaffold is recognized as a versatile pharmacophore capable of binding to various enzymes and receptors. researchgate.netwjarr.com

In silico screening of large libraries of benzothiazole compounds has identified potential inhibitors for several key enzymes:

Anticonvulsant Targets: Benzothiazole derivatives have been investigated as inhibitors of GABA-aminotransferase (GABA-AT), an enzyme whose inhibition can increase GABA levels in the brain, leading to an anticonvulsant effect. wjarr.com

Antidiabetic Targets: Thiazolidinone-based benzothiazole derivatives have shown potent inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, making them candidates for anti-diabetic agents. nih.gov

Antiparasitic and Insecticidal Targets: Docking studies have identified benzothiazole derivatives as potential inhibitors of trehalase in malaria vectors like Anopheles gambiae, which is crucial for the insect's flight and stress adaptation. frontiersin.org They have also been screened against Leishmania major Pteridine Reductase 1 (LmPTR1), a key enzyme in the parasite's survival. acs.org

Anticancer Targets: The benzothiazole core is a feature in compounds designed to target various cancer-related proteins, including estrogen receptors. researchgate.net

These studies collectively suggest that the this compound structure, with its extended and rigid conformation, could be a candidate for binding within the active sites of various enzymes. The specific nature and orientation of the azine bridge would be critical in determining its binding affinity and selectivity for different biological targets.

Interactive Data Table: Potential Biological Targets for Benzothiazole Derivatives from Docking Studies

| Biological Target | Therapeutic Area | Investigated Derivative Class | Key Finding |

| GABA-aminotransferase (GABA-AT) | Anticonvulsant | General Benzothiazoles | Designed derivatives showed excellent mol dock scores compared to standard drugs like Phenytoin. wjarr.com |

| α-Amylase & α-Glucosidase | Antidiabetic | Thiazolidinone-benzothiazoles | Several synthesized compounds showed significantly better IC50 values than the standard drug acarbose. nih.gov |

| Trehalase (AfTre/AgTre) | Insecticidal (Malaria) | General Benzothiazoles | Lead compounds showed higher binding affinities than the known inhibitor Validamycin A. frontiersin.org |

| Pteridine Reductase 1 (LmPTR1) | Anti-leishmanial | General Benzothiazoles | A screened compound (ZINC72229720) showed excellent docking scores and predicted ADME properties. acs.org |

| Estrogen Receptor | Anticancer | Oxadiazole-benzothiazoles | Synthesized derivatives showed good docking scores when compared to the standard drug tamoxifen. researchgate.net |

Prediction of Spectroscopic Properties and Reaction Pathways

Theoretical calculations are invaluable for predicting the spectroscopic properties of novel compounds and for mapping out potential reaction pathways. Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used to calculate NMR chemical shifts (¹H and ¹³C), which can then be compared with experimental data to confirm molecular structures. researchgate.net

For this compound, DFT calculations could predict its vibrational (IR and Raman) spectra. The calculated frequencies would correspond to specific bond stretches, bends, and torsions within the molecule, including those unique to the C=N-N=C azine bridge and the benzothiazole rings.

Furthermore, computational studies can illuminate reaction mechanisms. The formation of this compound is a key step in the well-known MBTH assay for aldehydes. The reaction proceeds via the oxidative coupling of MBTH. ijbpas.com Theoretical modeling can detail this process:

Oxidation of MBTH: MBTH loses two electrons and a proton to form a reactive electrophilic intermediate, a diazenyl cation.

Nucleophilic Attack: This cation is then susceptible to nucleophilic attack. In the context of forming the azine, the nucleophile would be the terminal nitrogen of a second MBTH molecule.

Dimerization: This leads to the formation of the symmetrical azine dimer, this compound.

Computational studies can model the transition states and intermediates along this pathway, calculating activation energies to determine the reaction's feasibility and kinetics. proquest.comrsc.org Time-dependent DFT (TD-DFT) can be used to predict the UV-visible absorption spectra of the reactants, intermediates, and the final colored azine product, explaining the chromogenic nature of the reaction. ias.ac.in A study on the reaction of MBTH with o-quinones demonstrated that the formation of an adduct leads to a chromophore with high absorptivity in the visible spectrum, a process that can be thoroughly investigated with theoretical models. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Azine-Based Derivatization Reagents with Enhanced Selectivity and Sensitivity

A primary focus of future research is the rational design and synthesis of new azine-based derivatization reagents that offer superior performance compared to existing compounds. The goal is to achieve heightened selectivity for specific analytes and to lower the limits of detection in complex matrices.

Researchers are employing strategies like molecular hybridization and fragment-based design to develop novel azine derivatives. nih.gov For instance, new symmetrical azine derivatives have been synthesized and evaluated as potent tyrosinase inhibitors, with some compounds showing significantly greater potency than the standard inhibitor, kojic acid. nih.gov This approach involves reacting various substituted aldehydes with hydrazine (B178648) hydrate (B1144303) to create a library of azine compounds with diverse functionalities. nih.gov Similarly, novel benzimidazole-based azine derivatives have been developed and shown to be excellent urease inhibitors, with some candidates exhibiting higher efficacy than the standard thiourea. nih.gov

The development of improved colorimetric assays is another significant avenue. An enhanced method using 3-methyl-2-benzothiazolinone hydrazone (MBTH) for the quantitative determination of reducing sugar ends in chitooligosaccharides has been developed and validated. researchgate.net This assay demonstrates high accuracy and a low detection limit, making it valuable for quality control in the evaluation of chitooligosaccharides. researchgate.net The underlying principle of these methods is the oxidative coupling reaction of MBTH or its derivatives, which leads to the formation of intensely colored products, a characteristic that researchers aim to fine-tune for greater sensitivity. researchgate.netnih.govnih.gov

Table 1: Examples of Novel Azine-Based Derivatization Reagents and Their Applications

| Derivative Class | Target Analyte/Enzyme | Key Finding |

| Symmetrical benzyl-azine derivatives | Tyrosinase | IC50 value of 7.30 ± 1.15 μM, outperforming kojic acid. nih.gov |

| Benzimidazole-azine hybrids | Urease | IC50 values ranging from 14.21 ± 1.87 to 76.11 ± 1.81 μM. nih.gov |

| Asymmetrical azine-thiadiazole sulfonamides | Anticancer agents | Designed using a "combi-targeting approach" for potential cytotoxic effects. rsc.org |

| MBTH-based assay | Reducing sugar ends | Validated colorimetric method with a detection limit of 2.28 μM. researchgate.net |

Exploration of New Mechanistic Pathways for Azine Reactivity

A deeper understanding of the reaction mechanisms governing azine formation and reactivity is crucial for optimizing existing applications and discovering new ones. Future research will increasingly focus on elucidating these complex pathways through a combination of experimental and computational methods.

Detailed mechanistic studies on reactions like the palladium-catalyzed direct arylation of azine N-oxides are providing critical insights. nih.gov For example, research has shown that a carboxylate base is essential for the reaction to proceed and that the palladium acetate (B1210297) pre-catalyst plays a more complex role than previously thought, also acting as the source of the required acetate base for the C-H bond cleavage step. nih.gov Computational studies support an inner-sphere concerted metalation-deprotonation (CMD) pathway for this transformation. nih.gov

The classic reaction involving MBTH is the oxidative coupling with its formaldehyde (B43269) azine, which produces a blue tetraazapentamethine dye. nih.gov While this reaction is well-established for analytical purposes, further exploration into the kinetics and the influence of different oxidants and catalysts could lead to new applications or enhanced performance of existing assays. nih.govnih.gov Understanding the proposed mechanisms for the formation of various azine derivatives, often initiated by the nucleophilic attack of hydrazine on a carbonyl or an activated double bond, allows for the targeted synthesis of more complex heterocyclic systems. scielo.brresearchgate.net

Integration of Azine Chemistry into Miniaturized and Automated Analytical Systems

The trend towards miniaturization in analytical chemistry, embodied by lab-on-a-chip and micro-total analysis systems (μTAS), presents a significant opportunity for the application of azine chemistry. unizg.hrchimia.ch These systems offer numerous advantages, including reduced reagent consumption, faster analysis times, and portability, making them ideal for point-of-need diagnostics and high-throughput screening. theanalyticalscientist.comnih.gov

The robust and often colorful reactions of azine-based reagents like MBTH are well-suited for detection in microfluidic devices. The intense color change associated with the MBTH test for aldehydes, for example, could be readily adapted for detection using miniaturized spectrophotometers or even camera-based systems integrated into a chip. acs.org Research is ongoing to develop integrated microfluidic systems that can perform sample preparation, reaction, and detection on a single device. theanalyticalscientist.com

The automation of chemical analyses is a key driver for miniaturization. unizg.hr Azine-based assays can be integrated into automated platforms for environmental monitoring (e.g., detecting formaldehyde in the air) or clinical diagnostics. google.com The challenge lies in adapting the reaction conditions for optimal performance in the micro-scale environment, managing fluid handling at the nanoliter level, and ensuring the stability of the reagents on-chip. unizg.hr The development of 3D-printed microfluidic devices is a promising area that could accelerate the creation of bespoke systems for specific azine-based analytical tasks. theanalyticalscientist.com

Design of Hybrid Azine Derivatives for Materials Science and Advanced Chemical Systems

The structural versatility of the azine scaffold makes it an excellent building block for creating hybrid molecules with novel properties for materials science and other advanced chemical applications. By combining the azine core with other functional pharmacophores or material precursors, researchers can design molecules with tailored electronic, optical, or biological activities. nih.gov

The concept of molecular hybridization has been successfully used to develop hybrid azaheterocyclic drugs with enhanced antimicrobial properties, which can help overcome drug resistance. nih.govmdpi.com For example, hybrid compounds incorporating quinoline (B57606) and azine moieties have shown promising antifungal and antibacterial activity. mdpi.comtandfonline.com Similarly, new heterocycles derived from 3-methyl-2-benzothiazolinone hydrazone have been synthesized and evaluated for their antitumor activity, with some compounds showing significant efficacy against liver and breast cancer cell lines. scielo.brresearchgate.net

In materials science, azine derivatives are being explored for their potential in creating functional organic materials. nih.gov The conjugated π-system of many azine compounds suggests potential applications in organic electronics, such as in the development of dyes, sensors, or nonlinear optical materials. The ability to tune the structure by introducing different substituents allows for the fine-tuning of these properties. Future work will focus on synthesizing and characterizing more complex hybrid systems and evaluating their performance in material-based applications.

Table 2: Research on Hybrid Azine Derivatives

| Hybrid Class | Application Area | Key Research Finding |

| Azole–azine hybrids | Antifungal agents | Imidazole or triazole-containing hybrids show excellent antifungal activity. tandfonline.com |

| Quinoline-azine hybrids | Antimicrobial therapy | Hybrids demonstrated remarkable antifungal activity against C. neoformans. mdpi.com |

| Benzothiazolinone-thiazolidinone hybrids | Anticancer agents | Compound 3e showed an IC50 value of 4.30 ± 0.40 µg/mL against liver carcinoma (HepG2). scielo.br |

| Bis-Schiff bases | General | Versatile compounds used in materials science, organic synthesis, and medicinal applications. nih.gov |

Advanced Theoretical Modeling for Predictive Azine Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new chemical entities. Advanced theoretical modeling offers the potential to predict the properties and reactivity of azine derivatives before they are synthesized, saving significant time and resources.

Quantum chemical modeling is being used to investigate the decomposition pathways and thermal stability of energetic azine compounds. researchgate.net Such studies can calculate activation energies and predict reaction mechanisms, which is crucial for designing stable and safe materials. researchgate.net Theoretical studies on π-electron delocalization in azines provide fundamental insights into their electronic structure and aromaticity, which are key to understanding their reactivity and optical properties. acs.org

In the context of drug design and reagent development, molecular docking and DFT (Density Functional Theory) calculations are used to predict how novel azine derivatives will interact with biological targets like enzymes. nih.govnih.gov For instance, docking studies have helped to understand the binding mechanics of benzimidazole-based azine inhibitors with the urease enzyme. nih.gov Furthermore, theoretical calculations are used to determine the stable configurations (e.g., E/Z isomers) of newly synthesized azines, which is essential for interpreting experimental data and understanding structure-activity relationships. rsc.org The continued development of more accurate and efficient computational methods will be vital for guiding the future design of azine-based molecules with desired functions.

Q & A

Q. What precautions are critical when scaling up MBTH-derived azo dyes for fluorescent probes?

- Methodological Answer :

- Avoid trace metal contamination by using chelating agents (e.g., EDTA) in reaction mixtures.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates.

- Characterize products using ^1H NMR (DMSO-d6 solvent) and HRMS to confirm azo bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.